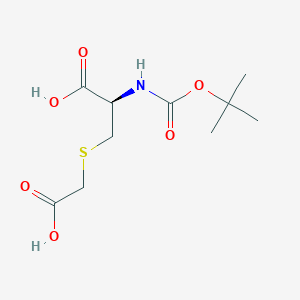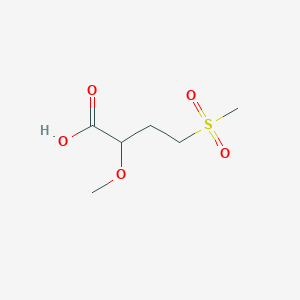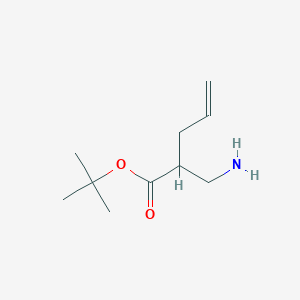![molecular formula C9H9N3O4S2 B13511368 (S)-2-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanoic acid](/img/structure/B13511368.png)
(S)-2-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanoic acid is a compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring a benzothiadiazole core, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanoic acid typically involves the reaction of benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride with (S)-2-aminopropanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
(S)-2-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as light-absorbing materials for solar cells
Mécanisme D'action
The mechanism of action of (S)-2-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanoic acid involves its interaction with specific molecular targets. The benzothiadiazole core can interact with various enzymes or receptors, leading to modulation of their activity. The sulfonamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiadiazole: A simpler compound with similar core structure but lacking the sulfonamido and propanoic acid groups.
Benzobis(thiadiazole): A more complex derivative with additional thiadiazole rings.
Uniqueness
(S)-2-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanoic acid is unique due to the presence of both the sulfonamido and propanoic acid groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions with various molecular targets .
Propriétés
Formule moléculaire |
C9H9N3O4S2 |
|---|---|
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
(2R)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)propanoic acid |
InChI |
InChI=1S/C9H9N3O4S2/c1-5(9(13)14)12-18(15,16)7-4-2-3-6-8(7)11-17-10-6/h2-5,12H,1H3,(H,13,14)/t5-/m1/s1 |
Clé InChI |
FIGWKCMUEACGHJ-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21 |
SMILES canonique |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(Propan-2-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13511285.png)




![1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13511327.png)
![2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B13511328.png)


![4-[4-(Bromomethyl)phenoxy]-1,2-difluorobenzene](/img/structure/B13511346.png)
![3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid](/img/structure/B13511347.png)
![7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13511350.png)
![(3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13511363.png)
![Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13511364.png)
